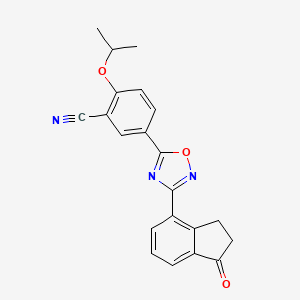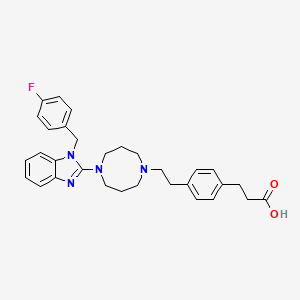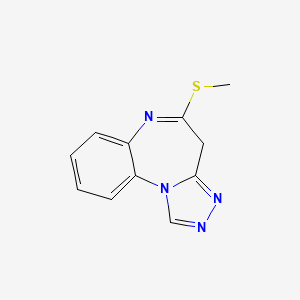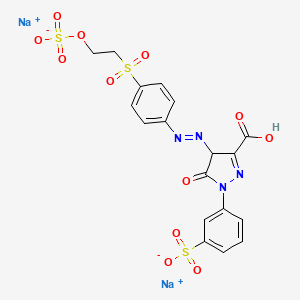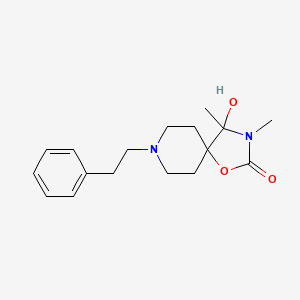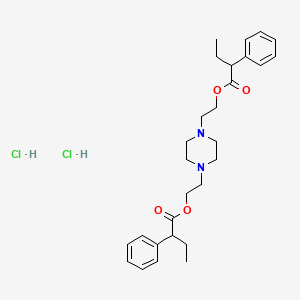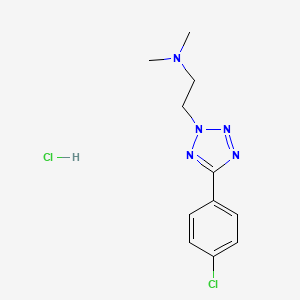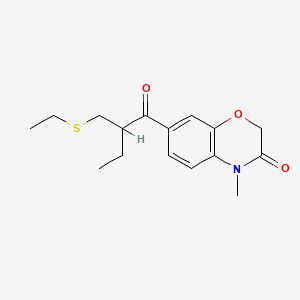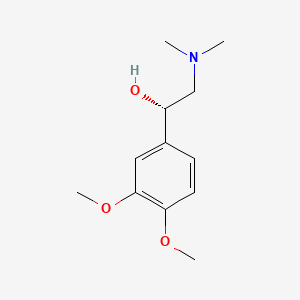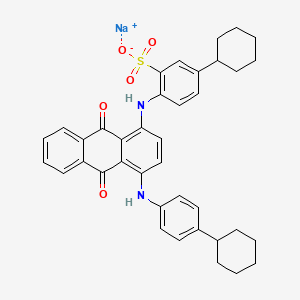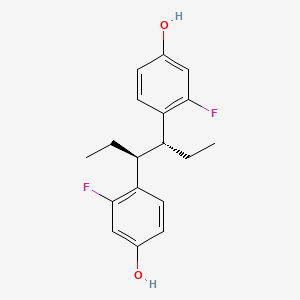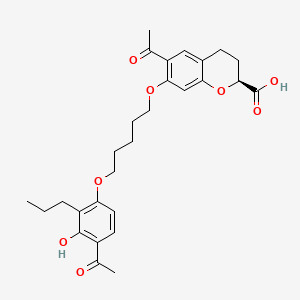
Ablukast, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Ablukast, (S)-, is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of the chroman-2-carboxylic acid core and the subsequent attachment of the acetyl and hydroxypropylphenoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ablukast, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The phenoxy and chroman rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of Ablukast, (S)-, with modified functional groups, such as hydroxyl, ketone, or carboxyl groups .
Scientific Research Applications
Chemistry: Used as a model compound to study leukotriene receptor antagonism and related chemical reactions.
Biology: Investigated for its effects on leukotriene pathways and its potential to modulate inflammatory responses.
Medicine: Explored as a treatment for asthma, skin disorders, and inflammatory bowel disease due to its leukotriene receptor antagonistic properties.
Mechanism of Action
Ablukast, (S)-, exerts its effects by antagonizing leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). By blocking these receptors, Ablukast, (S)-, inhibits the action of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic reactions. This leads to a reduction in inflammation and bronchoconstriction .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Similar to Montelukast, used for asthma management.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Uniqueness
Ablukast, (S)-, is unique in its specific chemical structure, which includes a chroman-2-carboxylic acid core with acetyl and hydroxypropylphenoxy groups. This structure contributes to its specific binding affinity and antagonistic activity towards leukotriene receptors .
Properties
CAS No. |
96686-71-4 |
|---|---|
Molecular Formula |
C28H34O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2S)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m0/s1 |
InChI Key |
FGGYJWZYDAROFF-DEOSSOPVSA-N |
Isomeric SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@H](OC3=C2)C(=O)O)C(=O)C |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


